REACTION_CXSMILES
|
C[Si](Cl)(C)C.BrCCBr.I[CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.Br[C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][N:29]=[CH:28]2>CC(N(C)C)=O.C(OCC)(=O)C.[Zn].[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH:30]1[C:31]2[C:27](=[CH:26][C:25]([CH:11]3[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]3)=[CH:33][CH:32]=2)[CH:28]=[N:29]1 |f:0.1,8.9.10.11|
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Name
|
TMSCl 1,2-dibromoethane
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl.BrCCBr
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Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
IC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=NNC2=CC1
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
CuI
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
260 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL three neck round-bottom flask, which was purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
was added drop-wise at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 65° C.
|
Type
|
STIRRING
|
Details
|
stirred at 40-45° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred overnight at 85° C.
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with brine (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1/5) as the eluent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC(=CC=C12)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 13.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |